![molecular formula C11H13N3O2 B2614888 1-Isopropyl-2-methyl-5-nitrobenzimidazole CAS No. 92722-00-4](/img/structure/B2614888.png)
1-Isopropyl-2-methyl-5-nitrobenzimidazole
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-2-methyl-5-nitrobenzimidazole consists of a benzimidazole core with isopropyl and methyl substituents at the 1 and 2 positions, respectively, and a nitro group at the 5 position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are accelerated in microdroplets . Evidence for an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Future Directions
Benzimidazole derivatives have a wide range of bioactivities and are considered a privileged structure in medicinal chemistry . The synthesis of benzimidazole derivatives using nanocatalysts or nanostructures has been a focus of recent research . This suggests that there may be future developments in the synthesis and application of compounds like 1-Isopropyl-2-methyl-5-nitrobenzimidazole.
properties
IUPAC Name |
2-methyl-5-nitro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)13-8(3)12-10-6-9(14(15)16)4-5-11(10)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCDQWCVRFCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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